N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as BP 897, is a novel and highly selective dopamine D3 receptor antagonist. It was first synthesized in 1994 by a team of researchers at the French pharmaceutical company, Pierre Fabre Medicament. Since then, BP 897 has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders.
Mécanisme D'action
N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide 897 acts as an antagonist at the dopamine D3 receptor, blocking its activity and preventing the release of dopamine. This leads to a decrease in the rewarding effects of drugs of abuse, as well as a reduction in the symptoms of schizophrenia and Parkinson's disease. The exact mechanism by which this compound 897 achieves these effects is still under investigation, but it is thought to involve changes in the activity of other neurotransmitter systems, such as the glutamate and GABA systems.
Biochemical and Physiological Effects:
This compound 897 has been shown to have a number of biochemical and physiological effects in animal models. These include a decrease in the self-administration of drugs of abuse, a reduction in the symptoms of schizophrenia, and an improvement in motor function in Parkinson's disease. These effects are thought to be due to the high selectivity of this compound 897 for the dopamine D3 receptor, which plays a key role in these disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide 897 for lab experiments is its high selectivity for the dopamine D3 receptor, which allows for more precise manipulation of this receptor in animal models. However, one limitation of this compound 897 is its relatively low potency compared to other dopamine D3 receptor antagonists, which may limit its effectiveness in certain experiments.
Orientations Futures
There are a number of future directions for research on N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide 897, including the development of more potent and selective D3 receptor antagonists, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in other neurological and psychiatric disorders. Additionally, the use of this compound 897 in combination with other drugs or therapies may lead to more effective treatments for these disorders.
Méthodes De Synthèse
The synthesis of N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide 897 involves several steps, starting with the preparation of the key intermediate, 1-[4-(1-pyrrolidinyl)phenyl]ethanol. This intermediate is then reacted with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride to yield the final product, this compound 897. The synthesis of this compound 897 has been optimized over the years to improve its yield and purity, making it a viable candidate for further research.
Applications De Recherche Scientifique
N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide 897 has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease. Its high selectivity for the dopamine D3 receptor makes it a promising candidate for the treatment of these disorders, as the D3 receptor has been implicated in the regulation of reward, motivation, and cognitive function.
Propriétés
IUPAC Name |
N-[1-(4-pyrrolidin-1-ylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15(16-4-6-17(7-5-16)22-10-2-3-11-22)21-27(23,24)18-8-9-19-20(14-18)26-13-12-25-19/h4-9,14-15,21H,2-3,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPKZOQJLGILRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCC2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.